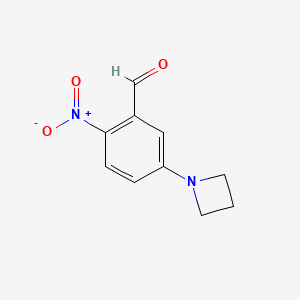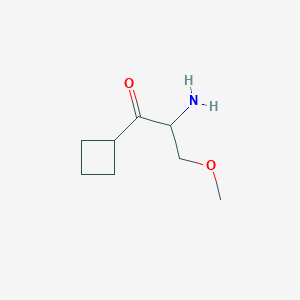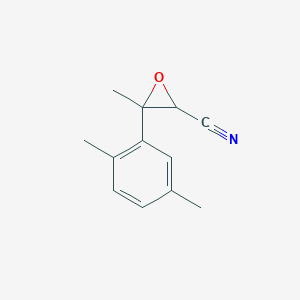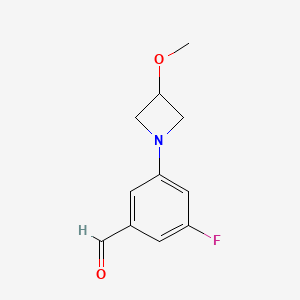![molecular formula C11H13NO2 B13179196 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde](/img/structure/B13179196.png)
5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde is a complex organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . This compound is characterized by its unique bicyclic structure, which includes a furan ring and an azabicyclo heptane moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde involves several steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures. The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to achieve the desired product.
Analyse Chemischer Reaktionen
5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on protein phosphatases and other enzymes . In medicine, it is being investigated for its potential therapeutic properties, including its activity against certain types of cancer . Additionally, it has industrial applications in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for its inhibitory effects on protein phosphatases . This inhibition can lead to various biological effects, including the modulation of cell signaling pathways and potential anti-cancer activity.
Vergleich Mit ähnlichen Verbindungen
5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the furan ring and azabicyclo heptane moiety in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-(7-azabicyclo[2.2.1]heptan-7-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-7-10-5-6-11(14-10)12-8-1-2-9(12)4-3-8/h5-9H,1-4H2 |
InChI-Schlüssel |
SYWOQVCBWVUSDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1N2C3=CC=C(O3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13179116.png)
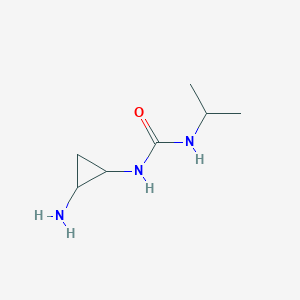
![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)
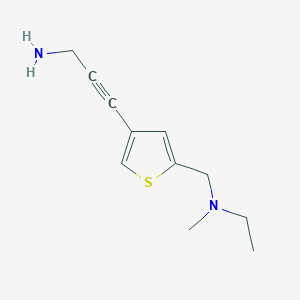
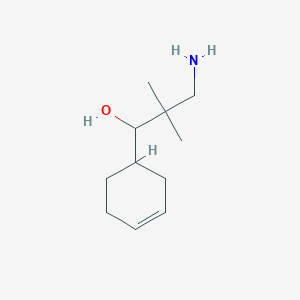

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
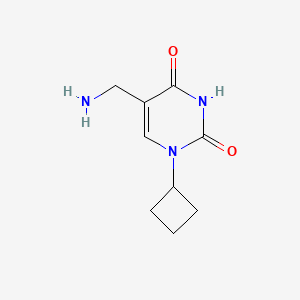
![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)
